N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide
Overview
Description
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, a dimethylaminophenyl group, and a tetrahydrofuran ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in the synthesis may include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-dichlorophenyl)-2-{1-[4-(dimethylamino)phenyl]-5-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-yl}acetamide may include other imidazolidinyl derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[1-[4-(dimethylamino)phenyl]-5-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N4O3S/c1-28(2)15-8-10-16(11-9-15)30-23(32)20(29(24(30)34)14-17-5-4-12-33-17)13-21(31)27-22-18(25)6-3-7-19(22)26/h3,6-11,17,20H,4-5,12-14H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFWEKANGLVRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3CCCO3)CC(=O)NC4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104145 | |
Record name | N-(2,6-Dichlorophenyl)-1-[4-(dimethylamino)phenyl]-5-oxo-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092841-00-3 | |
Record name | N-(2,6-Dichlorophenyl)-1-[4-(dimethylamino)phenyl]-5-oxo-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092841-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,6-Dichlorophenyl)-1-[4-(dimethylamino)phenyl]-5-oxo-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4-imidazolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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